molecular formula C6H5Cl3N2O B2665376 1-Methyl-2-(trichloroacetyl)imidazole CAS No. 30148-23-3

1-Methyl-2-(trichloroacetyl)imidazole

Cat. No.: B2665376
CAS No.: 30148-23-3
M. Wt: 227.47
InChI Key: MODGUAUPMUUXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(trichloroacetyl)imidazole is an organic compound with the molecular formula C6H5Cl3N2O. It is also known by its IUPAC name, 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone. This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. It is a solid at room temperature and is typically pale beige to beige in color .

Scientific Research Applications

1-Methyl-2-(trichloroacetyl)imidazole has several applications in scientific research:

Safety and Hazards

“2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one” is a hazardous compound. It is recommended to avoid skin contact and inhalation of its vapors. It should be stored sealed, away from fire sources, heat sources, and oxidizers. In case of accidental contact or ingestion, it is advised to rinse with clean water and seek medical treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(trichloroacetyl)imidazole can be synthesized through a multi-step process. The general synthetic route involves the reaction of trichloroacetic acid with a methylating agent such as methyl alcohol or methyl bromide to form methyl trichloroacetate. This intermediate is then reacted with imidazole under basic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and precise control of temperature and pH to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(trichloroacetyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trichloroacetyl)imidazole involves its interaction with nucleophiles due to the electrophilic nature of the trichloroacetyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biological molecules, thereby inhibiting their activity. The molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(trichloroacetyl)imidazole is unique due to the presence of both the methyl and trichloroacetyl groups, which confer specific reactivity and make it suitable for specialized applications in organic synthesis and biochemical research .

Properties

IUPAC Name

2,2,2-trichloro-1-(1-methylimidazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODGUAUPMUUXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of 1-methyl-1H-imidazole (2 g, 24.4 mmol) in 16 mL of DCM was added dropwise 4.4 g of trichloroacetyl chloride and the resulting mixture was stirred at 25° C. for 6 h. The mixture was cooled to 0° C. and 3.4 mL of triethylamine was added dropwise with stirring. The solvent was evaporated and the residue was purified by flash column chromatography (petroleum ether/DCM=4/1) to give 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone (3.1 g, yield 56%). 1H NMR (300 MHz, CDCl3) δ 7.35 (s, 1H), 7.16 (s, 1H), 4.06 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

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